molecular formula NH2OH.HCl<br>ClH4NO B046587 Hydroxylamine hydrochloride CAS No. 5470-11-1

Hydroxylamine hydrochloride

Cat. No.: B046587
CAS No.: 5470-11-1
M. Wt: 69.49 g/mol
InChI Key: WTDHULULXKLSOZ-UHFFFAOYSA-N
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Description

Hydroxylamine hydrochloride is an inorganic compound with the chemical formula NH2OH·HCl. It appears as a white crystalline solid and is highly soluble in water. This compound is primarily used as a reducing agent in various chemical reactions and has significant applications in organic synthesis, particularly in the preparation of oximes and hydroxamic acids .

Mechanism of Action

Target of Action

Hydroxylamine hydrochloride primarily targets carbonyl carbon of aldehydes or ketones . It acts as a nucleophile , which is a species that donates an electron pair to an electrophile to form a chemical bond in a reaction .

Mode of Action

The mode of action of this compound involves its interaction with its primary targets, the carbonyl carbon of aldehydes or ketones . It attacks these targets, leading to the formation of an intermediate called an oxime . This reaction is a key step in various biochemical and synthetic processes .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the synthesis of oximes from aldehydes and ketones . It also participates in the conversion of acid chlorides to hydroxamic acids . In biological systems, the oxidation of ammonia to hydroxylamine is a step in biological nitrification .

Pharmacokinetics

It’s known that hydroxylamine is a genotoxic impurity that needs to be controlled down to ppm level in pharmaceutical compounds . The permissible daily exposures limit for hydroxylamine is 2 µg/day .

Result of Action

The result of this compound’s action is the formation of oximes from aldehydes and ketones, and the conversion of acid chlorides to hydroxamic acids . These reactions are crucial in various chemical and pharmaceutical processes .

Action Environment

The action of this compound can be influenced by environmental factors. It decomposes slowly on contact with moisture and gives off irritating or toxic fumes in a fire . It also poses a risk of explosion as a result of decomposition when heated . Therefore, it should be stored in a dry, cool area without drain or sewer access .

Biochemical Analysis

Biochemical Properties

Hydroxylamine hydrochloride plays a significant role in various biochemical reactions. It is a reducing agent that is routinely used for the deacetylation of SATA to form free sulfhydryls . It also converts aldehydes and ketones (carbonyls) to their oxime derivative in weak bases . The ability of this compound to chelate metal ions, such as Fe(III) and Zn(II), has been extensively investigated as a pharmacophoric group of many metalloprotease inhibitors .

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. For instance, it has been shown to influence cell function by modifying protein S-acylation . This modification can regulate protein localization, stability, trafficking, and interaction with effectors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as a nucleophile in competition with oxygen . Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates . This mechanism allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

This compound is relatively unstable and can decompose over time, especially in the presence of heat or light . This compound is more stable and less prone to decomposition . This stability allows it to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the nitrogen cycle in soil and in wastewater treatment plants . It is a biological intermediate in nitrification (biological oxidation of ammonia with oxygen into nitrite) and in anammox (biological oxidation of nitrite and ammonium into dinitrogen gas) which are important in the nitrogen cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxylamine hydrochloride can be synthesized through several methods. One common method involves the reduction of nitric acid with hydrochloric acid in the presence of a reducing agent such as tin. The reaction is typically carried out under controlled conditions to ensure the complete reduction of nitric acid to hydroxylamine .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of nitric oxide or nitrates. The Raschig process is another industrial method, which involves the reduction of nitrous acid with sulfur dioxide in the presence of hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oximes: Formed from the reduction of aldehydes and ketones.

    Hydroxylamine derivatives: Produced through substitution reactions.

    Nitrous oxide: Resulting from oxidation reactions.

Scientific Research Applications

Hydroxylamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Hydroxylamine hydrochloride is unique due to its strong reducing properties and its ability to form stable oximes with carbonyl compounds. This makes it particularly valuable in organic synthesis and various industrial applications .

Properties

IUPAC Name

hydroxylamine;hydrochloride
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InChI

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2
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InChI Key

WTDHULULXKLSOZ-UHFFFAOYSA-N
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Canonical SMILES

NO.Cl
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Molecular Formula

ClH.H3NO, NH2OH.HCl, ClH4NO
Record name HYDROXYLAMINE HYDROCHLORIDE
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Molecular Weight

69.49 g/mol
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Physical Description

Hydroxylamine hydrochloride appears as colorless or off-white crystalline solid. pH (0.1 molar aqueous solution) 3.4. pH (0.2 molar aqueous solution) 3.2. (NTP, 1992), Colorless to off-white crystals that are hygroscopic and water soluble; [CAMEO], COLOURLESS HYGROSCOPIC CRYSTALS.
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility in water, g/100ml at 25 °C: 94 (freely soluble)
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Density

1.67 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.7 g/cm³
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CAS No.

5470-11-1
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Record name Hydroxyamine hydrochloride
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Melting Point

304 °F (Decomposes) (NTP, 1992), 304 °F (decomposes), 154 °C
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